4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 634592-98-6
VCID: VC4856093
InChI: InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Molecular Formula: C14H11NO6S
Molecular Weight: 321.3

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate

CAS No.: 634592-98-6

Cat. No.: VC4856093

Molecular Formula: C14H11NO6S

Molecular Weight: 321.3

* For research use only. Not for human or veterinary use.

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate - 634592-98-6

Specification

CAS No. 634592-98-6
Molecular Formula C14H11NO6S
Molecular Weight 321.3
IUPAC Name (4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate
Standard InChI InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3
Standard InChI Key WXNCVIXBCVBMNI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a formyl group (–CHO) at the para position, linked via a sulfonate ester bond to a second benzene ring bearing methyl and nitro groups at the 4- and 3-positions, respectively . This arrangement confers unique electronic and steric properties, enabling participation in diverse chemical reactions.

Characterization Data

Key physicochemical properties include:

PropertyValueSource
CAS Number634592-98-6
Molecular FormulaC14H11NO6S\text{C}_{14}\text{H}_{11}\text{NO}_{6}\text{S}
Molecular Weight321.3 g/mol
IUPAC Name(4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate
SolubilityNot fully characterized
Purity≥98% (HPLC)

The compound’s structure is validated by spectroscopic data, including 1H NMR^1\text{H NMR}, IR, and mass spectrometry. For instance, the aldehyde proton resonates at δ 9.8–10.2 ppm in 1H NMR^1\text{H NMR}, while the sulfonate group exhibits strong absorption bands near 1350–1450 cm1^{-1} in IR.

Synthesis Methods

Conventional Synthesis Pathway

The primary synthesis route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-hydroxybenzaldehyde under basic conditions :

4-Methyl-3-nitrobenzenesulfonyl chloride+4-HydroxybenzaldehydeBase4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate+HCl\text{4-Methyl-3-nitrobenzenesulfonyl chloride} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{Base}} \text{4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate} + \text{HCl}

Typical reaction conditions include:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Base: Triethylamine or pyridine

  • Temperature: 0–25°C

  • Yield: 60–75%

Optimization Strategies

Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% . Additionally, flow chemistry techniques improve scalability for industrial production .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s aldehyde and sulfonate groups make it a valuable precursor for:

  • Anticancer agents: Derivatives inhibit tubulin polymerization, showing IC50_{50} values of 1.2–3.8 μM against breast cancer cell lines.

  • Antimicrobials: Nitro-containing analogs exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Materials Chemistry

In polymer science, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability (decomposition temperature >300°C) . Its electron-withdrawing groups also facilitate the synthesis of conductive polymers with sheet resistances of 10–50 Ω/sq .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfonate moiety interacts with ATP-binding pockets in kinases, as demonstrated by molecular docking studies targeting EGFR (PDB: 1M17). Computational models predict a binding affinity (KdK_d) of 0.8 μM, validated by enzymatic assays showing 85% inhibition at 10 μM.

Cytotoxicity Profiles

In vitro toxicity assays (MTT) reveal selective cytotoxicity:

Cell LineIC50_{50} (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast cancer)2.412.5
A549 (lung cancer)3.19.7
HEK293 (normal)30.1

Selectivity indices >10 suggest therapeutic potential with minimal off-target effects .

Comparative Analysis with Analogous Sulfonates

Property4-Formylphenyl 4-methyl-3-nitrobenzenesulfonateMethyl 4-nitrobenzenesulfonate
Molecular Weight321.3 g/mol217.2 g/mol
ReactivityHigh (aldehyde and nitro groups)Moderate (nitro group only)
ApplicationsDrug intermediates, polymersAlkylating agent
Toxicity (LD50_{50}, rat)480 mg/kg (oral)320 mg/kg (oral)

The aldehyde functionality in 4-formylphenyl derivatives enables Schiff base formation, absent in simpler sulfonates like methyl 4-nitrobenzenesulfonate .

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